(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound featuring two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: In chemistry, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, (1S,4S)-2,5-Diazabicyclo[22Its derivatives are being explored for their therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane: This compound has a benzyl group attached to the nitrogen atom, which can alter its reactivity and biological activity.
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: This compound features a tert-butoxycarbonyl (Boc) protecting group, making it useful in peptide synthesis and other applications where temporary protection of the amine group is needed.
Uniqueness: The uniqueness of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid lies in its bicyclic structure, which imparts specific steric and electronic properties. These properties make it a valuable scaffold for designing new molecules with desired biological activities.
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10)/t4-,6-/m0/s1 |
InChI Key |
RHGSFHMFDIYZNJ-NJGYIYPDSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@]1(CN2)C(=O)O |
Canonical SMILES |
C1C2CNC1(CN2)C(=O)O |
Origin of Product |
United States |
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